molecular formula C8H5F3O3 B1487533 2-(Difluoromethoxy)-4-fluorobenzoic acid CAS No. 1214347-60-0

2-(Difluoromethoxy)-4-fluorobenzoic acid

Cat. No. B1487533
M. Wt: 206.12 g/mol
InChI Key: RCPCZEHIEZGLER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been described . Another method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent .

Scientific Research Applications

Biodegradation and Environmental Implications

Research on fluorobenzoates, closely related to 2-(Difluoromethoxy)-4-fluorobenzoic acid, has uncovered microbes capable of degrading these compounds, highlighting their environmental fate and potential bioremediation applications. For instance, a study by Boersma et al. (2004) explored the biodegradation of fluorobenzoates by Sphingomonas sp. HB-1, identifying the catabolic pathways and suggesting the environmental breakdown of these compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Synthetic Applications in Organic Chemistry

The synthesis of difluoromethoxy- and difluorothiomethoxyarenes using fluoroform as a source of difluorocarbene represents a significant advancement in organic synthesis, offering a method for creating valuable fluorinated compounds. Thomoson and Dolbier (2013) described such a process, indicating the broad utility of fluoroform for introducing difluoromethoxy groups into aromatic compounds, a methodology that could be applicable to synthesizing compounds like 2-(Difluoromethoxy)-4-fluorobenzoic acid (Thomoson & Dolbier, 2013).

Advanced Materials and MOFs

The utilization of fluorobenzoic acids in the synthesis of metal-organic frameworks (MOFs) has been documented, with Vizuet et al. (2021) discussing the incorporation of 2-fluorobenzoic acid in the construction of rare-earth MOFs. This study showcases the role of fluorobenzoic acids in developing materials with potential applications in catalysis, gas storage, and separation processes (Vizuet, Mortensen, Lewis, Wunch, Firouzi, McCandless, & Balkus, 2021).

Electrochemistry and Sensor Development

Cyclic voltammetry studies on the interaction of CuCl2 with 4-fluorobenzoic acid by Gomaa, Zaky, and Nouh (2020) provide insights into the electrochemical properties of fluorobenzoic acids. Such studies are foundational for developing sensors and understanding the electrochemical behavior of complex molecules in various environments (Gomaa, Zaky, & Nouh, 2020).

properties

IUPAC Name

2-(difluoromethoxy)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPCZEHIEZGLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263234
Record name Benzoic acid, 2-(difluoromethoxy)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-fluorobenzoic acid

CAS RN

1214347-60-0
Record name Benzoic acid, 2-(difluoromethoxy)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214347-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(difluoromethoxy)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-4-fluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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